molecular formula C16H18N6O2 B2763883 6-(4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 2309774-57-8

6-(4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2763883
CAS No.: 2309774-57-8
M. Wt: 326.36
InChI Key: UBLDXZBNLWXEQK-UHFFFAOYSA-N
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Description

6-(4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound featuring multiple heterocyclic structures, including imidazo[1,2-a]pyridine and piperazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the imidazo[1,2-a]pyridine core. This can be achieved through condensation reactions between appropriate precursors, such as pyridine derivatives and imidazole derivatives[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ...

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction desired.

Major Products Formed

The major products formed from these reactions can vary widely but may include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme inhibition, receptor binding, or other biochemical processes. Its structural complexity allows it to interact with various biological targets.

Medicine

In the medical field, this compound has potential as a therapeutic agent. Its ability to interact with biological systems could make it useful in the development of new drugs for treating diseases.

Industry

In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[1,2-a]pyridine derivatives: : These compounds share the imidazo[1,2-a]pyridine core but may have different substituents or functional groups.

  • Piperazine derivatives: : These compounds contain the piperazine ring but may differ in their overall structure and functional groups.

Uniqueness

What sets 6-(4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione apart from similar compounds is its specific combination of heterocyclic structures and functional groups, which can lead to unique chemical and biological properties.

Properties

IUPAC Name

6-[4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2/c23-15-9-14(18-16(24)19-15)21-7-5-20(6-8-21)10-12-11-22-4-2-1-3-13(22)17-12/h1-4,9,11H,5-8,10H2,(H2,18,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLDXZBNLWXEQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN3C=CC=CC3=N2)C4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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